2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one
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Overview
Description
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is a chemical compound known for its antiviral properties. It is an analogue of Ganciclovir, which is widely used to treat infections caused by viruses of the herpes family, including cytomegalovirus. This compound has shown excellent antiviral activity, particularly against herpes simplex virus type 1.
Preparation Methods
The preparation of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves several synthetic routes. One common method includes the condensation of the 7-position isomer of Ganciclovir with p-toluenesulfonic acid in the presence of a solvent and a catalyst. The reaction mixture undergoes hydrolysis, followed by crystallization and drying to obtain the crude product. This crude product is then purified through further crystallization and filtration steps .
Another method involves the reaction of paraformaldehyde with 1,3-dichloro-2-propanol to form hemiformal, which is then reacted with acetic anhydride to obtain 1,3-dichloro-2-acetoxymethoxylpropane. This intermediate undergoes a condensation reaction with 2,9-diacetyl guanine to form triacetyl Ganciclovir, which is subsequently hydrolyzed to yield Ganciclovir .
Chemical Reactions Analysis
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antiviral properties and potential therapeutic applications. It has shown promise in treating infections caused by herpes simplex virus type 1 and cytomegalovirus. Additionally, it is used in the development of antiviral drugs and in the study of viral replication mechanisms .
Mechanism of Action
The mechanism of action of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves its conversion to an active form within the infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound is selectively activated in virally infected cells, ensuring higher concentrations within these cells and enhancing its antiviral efficacy. The primary molecular target of this compound is the viral DNA polymerase, and its action involves competitive inhibition of the incorporation of deoxyguanine triphosphate into the viral DNA .
Comparison with Similar Compounds
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is similar to other antiviral compounds such as Ganciclovir and Valganciclovir. it exhibits unique properties that make it particularly effective against certain strains of herpes viruses. Compared to Ganciclovir, this compound has a modified structure that enhances its antiviral activity. Valganciclovir, an oral prodrug of Ganciclovir, offers improved bioavailability but shares a similar mechanism of action. Other similar compounds include Acyclovir and Penciclovir, which also target viral DNA polymerase but differ in their chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDOLKVWKFQDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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